molecular formula C19H19N3O B2832055 1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-3-phenylpyrrolidine CAS No. 1208747-72-1

1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-3-phenylpyrrolidine

Cat. No.: B2832055
CAS No.: 1208747-72-1
M. Wt: 305.381
InChI Key: GANNNTSMADBJHR-UHFFFAOYSA-N
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Description

1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-3-phenylpyrrolidine is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

The synthesis of 1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-3-phenylpyrrolidine typically involves the reaction of 2-methylimidazo[1,2-a]pyridine with various reagents under specific conditions. One common method includes the halogenation of 2-methylimidazo[1,2-a]pyridine, followed by further reactions to introduce the phenylpyrrolidinyl group . Industrial production methods may involve multi-step synthesis processes with rigorous purification steps to ensure high purity and yield.

Chemical Reactions Analysis

1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-3-phenylpyrrolidine undergoes several types of chemical reactions:

Scientific Research Applications

1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-3-phenylpyrrolidine has a wide range of scientific research applications:

Comparison with Similar Compounds

1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-3-phenylpyrrolidine can be compared with other imidazopyridine derivatives:

Properties

IUPAC Name

(2-methylimidazo[1,2-a]pyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-14-18(22-11-6-5-9-17(22)20-14)19(23)21-12-10-16(13-21)15-7-3-2-4-8-15/h2-9,11,16H,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANNNTSMADBJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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